molecular formula C11H16N2O B2608629 [4-(Pyridin-2-yl)oxan-4-yl]methanamine CAS No. 1260900-82-0

[4-(Pyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B2608629
CAS No.: 1260900-82-0
M. Wt: 192.262
InChI Key: JDICHBNUVLHXCN-UHFFFAOYSA-N
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Description

[4-(Pyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a pyridine ring and an oxane ring connected by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of pyridine derivatives with oxane compounds under specific conditions. One common method includes the use of pyridine-2-carbaldehyde and tetrahydro-2H-pyran-4-amine as starting materials. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride, which facilitates the formation of the methanamine linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[4-(Pyridin-2-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

Scientific Research Applications

[4-(Pyridin-2-yl)oxan-4-yl]methanamine has been studied for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of [4-(Pyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl]methanamine: Similar structure but with different substituents on the pyran ring.

    [4-(Pyridin-2-yl)oxan-4-yl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness

[4-(Pyridin-2-yl)oxan-4-yl]methanamine is unique due to its specific combination of the pyridine and oxane rings connected by a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-pyridin-2-yloxan-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICHBNUVLHXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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